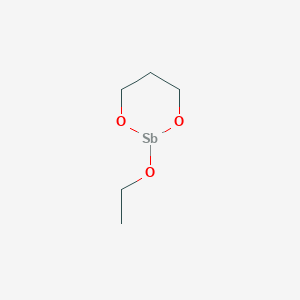
2-Ethoxy-1,3,2-dioxastibinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-1,3,2-dioxastibinane is an organoantimony compound characterized by the presence of an ethoxy group and a dioxastibinane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1,3,2-dioxastibinane typically involves the reaction of antimony trichloride with ethylene glycol in the presence of an ethoxy group donor. The reaction is carried out under controlled conditions to ensure the formation of the desired dioxastibinane ring structure. The reaction conditions often include a solvent such as toluene or dichloromethane, and the reaction is typically performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxy-1,3,2-dioxastibinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state antimony compounds.
Reduction: Reduction reactions can convert it to lower oxidation state antimony species.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organolithium compounds.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony pentoxide, while reduction could produce antimony trioxide. Substitution reactions can result in a variety of organoantimony compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-1,3,2-dioxastibinane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organoantimony compounds and as a catalyst in organic reactions.
Biology: The compound’s potential biological activity is being explored, particularly its interactions with biomolecules.
Medicine: Research is ongoing into its potential use in medicinal chemistry, including as an antimicrobial or anticancer agent.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and polymers.
Wirkmechanismus
The mechanism of action of 2-Ethoxy-1,3,2-dioxastibinane involves its interaction with molecular targets such as enzymes and proteins. The compound can form coordination complexes with these biomolecules, potentially altering their function. The exact pathways and molecular targets are still under investigation, but it is believed that the antimony center plays a crucial role in these interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethoxy-1,3,2-dioxaphospholane: Similar in structure but contains phosphorus instead of antimony.
2-Ethoxy-1,3,2-dioxathiolane: Contains sulfur instead of antimony.
2-Ethoxy-1,3,2-dioxaborolane: Contains boron instead of antimony.
Uniqueness
2-Ethoxy-1,3,2-dioxastibinane is unique due to the presence of antimony, which imparts distinct chemical properties compared to its phosphorus, sulfur, and boron analogs. These properties include higher reactivity and the ability to form stable coordination complexes with a variety of ligands.
Eigenschaften
CAS-Nummer |
90228-99-2 |
|---|---|
Molekularformel |
C5H11O3Sb |
Molekulargewicht |
240.90 g/mol |
IUPAC-Name |
2-ethoxy-1,3,2-dioxastibinane |
InChI |
InChI=1S/C3H6O2.C2H5O.Sb/c4-2-1-3-5;1-2-3;/h1-3H2;2H2,1H3;/q-2;-1;+3 |
InChI-Schlüssel |
PVHGTXLZWKGPNH-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Sb]1OCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


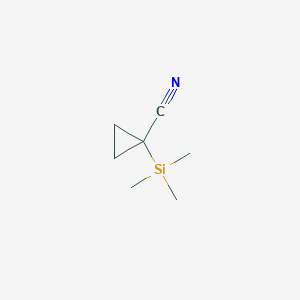
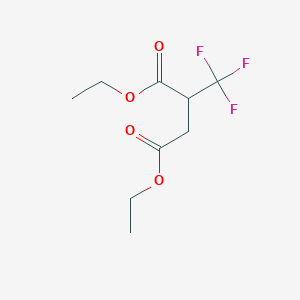
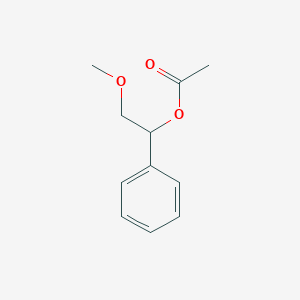
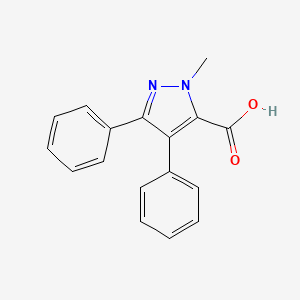
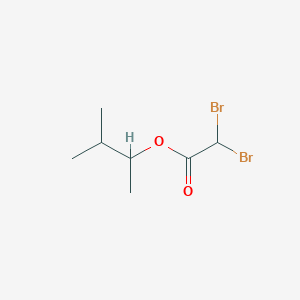
![1-[(4-Dodecylphenyl)methyl]-2-phenyl-1,2,4-triazolidine-3,5-dione](/img/structure/B14367627.png)

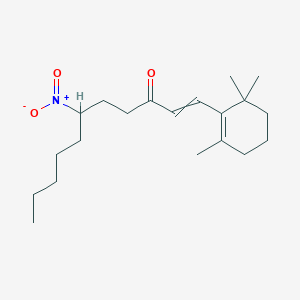
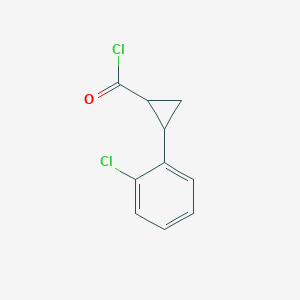
![Benzoxazole, 2-[2-(1,3-benzodioxol-5-yl)ethenyl]-](/img/structure/B14367653.png)
![2-{[(5-Hydroxy-5-methylhexyl)oxy]carbonyl}benzoate](/img/structure/B14367656.png)
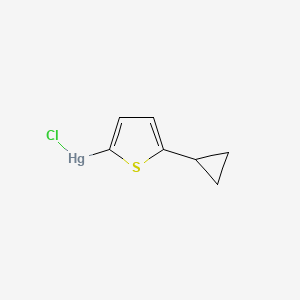
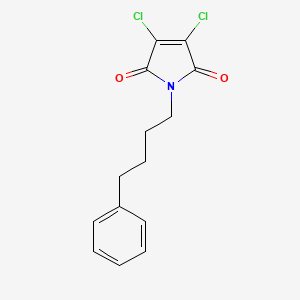
![(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-diyl)dimethanol](/img/structure/B14367677.png)
